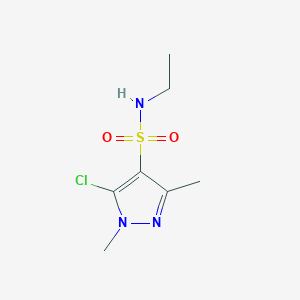

5-Chloro-N-ethyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide

概要

説明

5-Chloro-N-ethyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a chloro group at position 5, an ethyl group at the nitrogen atom, and a sulfonamide group at position 4

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N-ethyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.

化学反応の分析

Types of Reactions

5-Chloro-N-ethyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Halogenating agents like thionyl chloride (SOCl₂) and nucleophiles such as amines and alcohols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of derivatives, depending on the nucleophile involved.

科学的研究の応用

Structure and Composition

- Molecular Formula : CHClNOS

- Molecular Weight : 209.65 g/mol

- Melting Point : 174-176 °C

- Boiling Point : Approximately 397.1 °C

- Density : 1.68 g/cm³

- Flash Point : 193.9 °C

The compound features a pyrazole ring substituted with a chloro group at the 5-position and a sulfonamide functional group at the 4-position, which contributes to its diverse biological activities.

Medicinal Chemistry

5-Chloro-N-ethyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide has been investigated for its potential as a pharmaceutical intermediate. Its unique structure allows it to serve as a building block for synthesizing more complex molecules aimed at treating various diseases, particularly cancers and bacterial infections.

Anticancer Activity

Research indicates that this compound exhibits antiproliferative effects against human cervix carcinoma (HeLa) and rat brain tumor cells (C6). The mechanisms involve inhibiting cell growth and inducing apoptosis, making it a candidate for further studies in oncology.

Antibacterial Properties

The sulfonamide moiety is known for its antibacterial properties, which may enhance the compound's efficacy against bacterial pathogens. The structure allows interaction with enzymes crucial for bacterial metabolism, potentially leading to bacterial cell death.

Agricultural Chemistry

Due to its biological activity, this compound is also being explored for applications in agrochemicals as a pesticide or herbicide. Its ability to affect plant growth and pest resistance highlights its potential utility in agricultural settings.

Chemical Synthesis

The compound serves as a reagent in various organic reactions, facilitating the synthesis of other pyrazole derivatives with tailored biological activities. This versatility is crucial for developing new therapeutic agents .

Case Study 1: Antiproliferative Effects

In vitro studies have demonstrated that this compound can significantly inhibit the proliferation of cancer cells. A study utilizing the BrdU cell proliferation ELISA assay showed that treatment with this compound led to reduced cell viability in HeLa cells by up to 70% after 48 hours of exposure.

Case Study 2: Antibacterial Activity

A separate investigation assessed the antibacterial efficacy of this compound against various strains of bacteria, including E. coli and Staphylococcus aureus. The results indicated that it exhibited notable inhibitory effects, suggesting its potential as an alternative antibiotic agent.

作用機序

The mechanism of action of 5-Chloro-N-ethyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic processes in microorganisms, leading to their death or reduced growth . The chloro and ethyl groups may enhance the compound’s binding affinity and specificity for its targets.

類似化合物との比較

Similar Compounds

5-Chloro-3-methyl-1-phenyl-1H-pyrazole: Similar in structure but lacks the sulfonamide group.

N-ethyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide: Similar but without the chloro group.

Uniqueness

5-Chloro-N-ethyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties

生物活性

5-Chloro-N-ethyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide is a chemical compound with significant implications in medicinal chemistry, particularly due to its unique structural features. This article delves into its biological activities, focusing on its potential applications in oncology and antimicrobial therapies.

Compound Overview

- Molecular Formula : C₉H₁₂ClN₃O₂S

- Molecular Weight : Approximately 209.65 g/mol

- Physical Properties :

- Melting Point: 174 to 176 °C

- Boiling Point: Approximately 397.1 °C

- Density: Approximately 1.68 g/cm³

- Flash Point: 193.9 °C

The compound features a pyrazole ring substituted with a chloro group at the 5-position and a sulfonamide functional group at the 4-position, contributing to its biological activity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit notable antiproliferative effects against various cancer cell lines. Studies have demonstrated that these compounds can inhibit cell growth and induce apoptosis in cancer cells, suggesting their potential as anticancer agents.

Case Studies :

- In vitro Studies :

- Compounds containing the pyrazole scaffold have been shown to inhibit the growth of several cancer types, including lung, brain, and colorectal cancers. For instance, certain derivatives exhibited IC₅₀ values as low as 3.79 µM against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) .

- Mechanism of Action :

- The sulfonamide moiety is known to inhibit specific enzymes by mimicking natural substrates, disrupting metabolic processes in cancer cells .

Antimicrobial Activity

The sulfonamide group also confers antibacterial properties , making this compound a candidate for further pharmacological exploration. Its ability to interact with various biological targets enhances its profile as a potential therapeutic agent against bacterial infections.

Research Findings :

- The compound has shown effectiveness in inhibiting the activity of certain enzymes associated with bacterial growth, leading to reduced proliferation .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole | Lacks sulfonamide group | Limited antibacterial activity |

| N-Ethyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide | Similar but without chloro group | Reduced anticancer efficacy compared to target compound |

The unique combination of functional groups in this compound contributes to its enhanced biological activities compared to similar compounds.

Synthesis and Future Directions

The synthesis of this compound typically involves cyclocondensation reactions and can be tailored to introduce various substituents on the pyrazole ring. This flexibility allows for the development of diverse derivatives with potentially enhanced biological activities.

Future research should focus on:

- In vivo studies to validate the anticancer and antimicrobial efficacy.

- Exploration of its interactions with specific molecular pathways involved in cancer progression.

- Development of derivatives that may enhance selectivity and reduce toxicity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Chloro-N-ethyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide, and how are intermediates characterized?

The compound is synthesized via cyclocondensation and sulfonylation reactions. A typical approach involves reacting pyrazole precursors with sulfonating agents like sulfonic acid chlorides. Key intermediates are characterized using IR spectroscopy (to confirm functional groups like sulfonamide -SO₂NH-), ¹H-NMR (to verify substituent positions and ethyl/methyl groups), and elemental analysis (to confirm purity). For example, analogous pyrazole sulfonamides were synthesized by reacting amino-pyrazole derivatives with acid chlorides, followed by purification via recrystallization .

Q. How is the purity of this compound validated in academic research?

Purity is assessed using high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) . Elemental analysis (C, H, N, S) provides quantitative validation of composition, with deviations <0.4% indicating high purity. Spectral consistency across IR, NMR, and mass spectrometry further confirms structural integrity .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- ¹H-NMR : Identifies substituent environments (e.g., methyl groups at δ 2.2–2.5 ppm, ethyl groups at δ 1.2–1.4 ppm).

- IR : Detects sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and N-H bending (~1600 cm⁻¹).

- Mass spectrometry : Provides molecular ion peaks (e.g., [M+H]+ at m/z 264 for analogous compounds) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. For example, ICReDD’s approach combines computational reaction path searches with experimental validation to identify optimal conditions (e.g., solvent, temperature) for sulfonylation or cyclization steps .

Q. What strategies resolve contradictions in biological activity data for pyrazole-sulfonamide derivatives?

Discrepancies in bioactivity (e.g., anticonvulsant vs. anti-inflammatory efficacy) may arise from assay conditions or substituent effects. Researchers should:

- Standardize assays (e.g., MES test for anticonvulsant activity ).

- Perform SAR studies by systematically modifying substituents (e.g., replacing ethyl with cycloalkyl groups) and correlating changes with activity .

Q. How does the sulfonamide group influence the compound’s pharmacokinetic properties?

The sulfonamide moiety enhances solubility via hydrogen bonding but may reduce membrane permeability. Molecular dynamics simulations predict logP values, while in vitro assays (e.g., Caco-2 cell permeability) validate bioavailability. Analogous compounds show improved CNS penetration when paired with lipophilic substituents .

Q. What crystallographic methods determine the solid-state stability of this compound?

Single-crystal X-ray diffraction (SCXRD) resolves bond lengths and angles, revealing intermolecular interactions (e.g., hydrogen bonds between sulfonamide and chloro groups). Stability under humidity/temperature is assessed via PXRD and DSC , with degradation products identified using LC-MS .

Q. Methodological Tables

Table 1: Key Spectral Data for Structural Confirmation

| Technique | Critical Peaks/Data | Reference |

|---|---|---|

| ¹H-NMR | δ 2.3 (s, 3H, CH₃), δ 1.3 (t, 3H, CH₂CH₃) | |

| IR | 1348 cm⁻¹ (S=O), 1152 cm⁻¹ (S=O) | |

| Mass Spec | [M+H]+ at m/z 264 (calculated for C₇H₁₀ClN₃O₂S) |

Table 2: Comparative Bioactivity of Analogous Compounds

| Derivative | Assay Model | Activity (IC₅₀/ED₅₀) | Reference |

|---|---|---|---|

| 5-Chloro-1-phenyl | MES-induced seizures | 12 mg/kg | |

| 3-Methylsulfanyl | Carrageenan edema | 78% inhibition |

特性

IUPAC Name |

5-chloro-N-ethyl-1,3-dimethylpyrazole-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClN3O2S/c1-4-9-14(12,13)6-5(2)10-11(3)7(6)8/h9H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQWJNHCXCFODCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=C(N(N=C1C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。